

# SCHOOL peptide cytokine suppression validation TNF- $\alpha$ IL-1 $\beta$ IL-6

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**Compound Focus:** Mouse TREM-1 SCHOOL peptide, control

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## Comparison of Anti-Inflammatory Therapeutic Peptides

Peptide Name	Origin / Design	Primary Mechanism of Action	Key Experimental Models	Efficacy Summary & Cytokine Targets
KCF18 [1] [2]	Structure-based design derived from cytokine receptors [1]	Simultaneous binding to <b>TNF-<math>\alpha</math>, IL-1<math>\beta</math>, and IL-6</b> as a soluble decoy, preventing receptor interaction [1] [2]	In vitro cellular assays; In vivo mouse peritonitis model; In vivo mouse endotoxemia model [1] [2]	<b>Multi-Target.</b> Reduces cytokine-receptor binding, suppresses monocyte binding/transmigration, alleviates WBC infiltration, and protects against liver injury. Targets: <b>TNF-<math>\alpha</math>, IL-1<math>\beta</math>, IL-6</b> [1] [2]
PIYLGGVFQ [3]	In silico design to simulate a sequence strand of human TNF- $\alpha$ monomer [3]	Inhibits <b>TNF-<math>\alpha</math></b> trimer formation, rendering it inactive [3]	In vitro cell culture (A549 cells); In vivo Collagen-Induced Arthritis (CIA) mouse model [3]	<b>TNF-<math>\alpha</math> Specific.</b> Inhibits TNF- $\alpha$ -mediated cell death, suppresses NF- $\kappa$ B nuclear translocation, and protects against joint damage in CIA. Target: <b>TNF-<math>\alpha</math></b> [3]

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GG13 [4]	Identified from Binglangjiang buffalo fermented milk (BRBFM) peptidomics [4]	Down-regulates key proteins (STAT1, NOS2, COX2, CD40) in the <b>JAK-STAT and NF-κB signaling pathways</b> [4]	In vitro LPS-stimulated RAW264.7 macrophage cells [4]	<b>Signaling Inhibitor.</b> Effectively inhibits the expression of pro-inflammatory cytokines (NO, TNF-α, iNOS) in LPS-induced macrophages. Targets: <b>Downstream of TNF-α/IL-6</b> [4]

## Detailed Experimental Data and Protocols

For a deeper dive, here is a summary of the key experimental methodologies and quantitative findings from the cited studies.

## Experimental Data and Results

Peptide Name	Key Experimental Protocols	Quantitative Data / Outcomes
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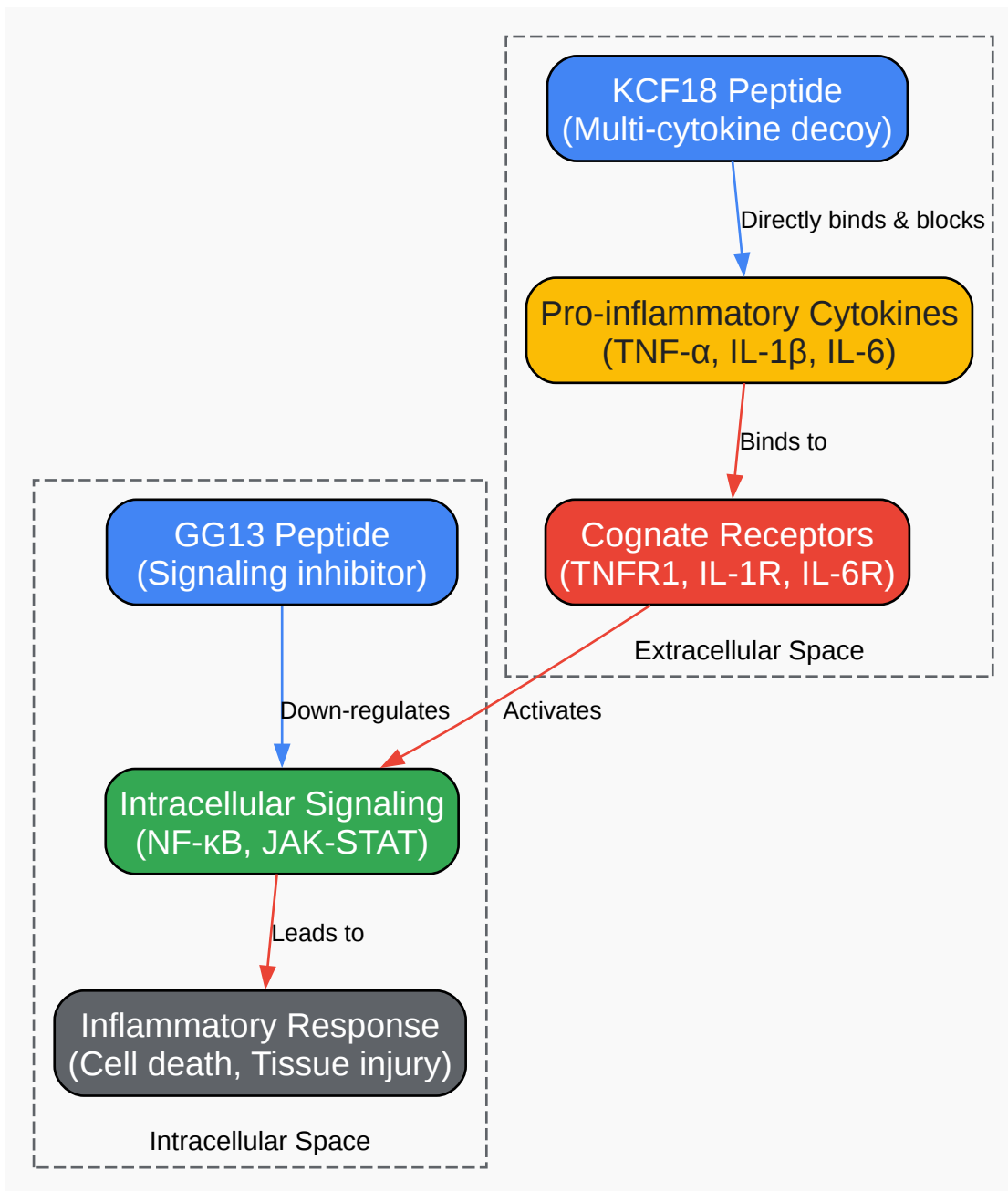
| **KCF18** [1] [2] | - **Surface Plasmon Resonance (SPR):** Validated direct binding to TNF-α and IL-6 [1].

- **Cell Binding Assay:** Reduced binding of proinflammatory cytokines to their cognate receptors on cells [1].
- **Mouse Endotoxemia Model:** LPS-induced liver injury; KCF18 administered i.p. at 2, 4, 6, and 8 hours [2]. | - **In vivo:** Significantly lower binding of all three cytokines to their receptors in liver tissue ( $p < 0.05$ ) [2].
- **In vivo:** Reduced liver injury (function, histology, vascular permeability), inflammation, oxidation, and cell death (necroptosis, pyroptosis, apoptosis) ( $p < 0.05$ ) [2]. | | **PIYLGGVFQ** [3] | - **Flow Cytometry & Fluorescence Microscopy:** Showed peptide inhibits binding of TNF-α to cell surface receptors [3].
- **Cell Death Assay:** TNF-α-mediated cell death in L929 cells [3].
- **Immunofluorescence & Gel Shift Assay:** Assessed suppression of NF-κB nuclear translocation [3].

- **CIA Mouse Model:** Evaluated joint protection via micro focal-CT scans [3]. | - **In vitro:** Significantly inhibited TNF- $\alpha$ -mediated cell death [3].
- **In vitro:** Significantly suppressed nuclear translocation of NF- $\kappa$ B [3].
- **In vivo:** Protected against joint damage in CIA model [3]. | | **GG13** [4] | - **ELISA & Western Blotting:** Measured secretion of NO, TNF- $\alpha$  and expression of iNOS, COX-2 in LPS-stimulated RAW264.7 cells [4].
- **Proteomics:** Used to elucidate the anti-inflammatory pathways involved [4]. | - **In vitro:** Inhibited the overproduction of NO and the expression of pro-inflammatory cytokines TNF- $\alpha$  and iNOS in a dose-dependent manner [4].
- **In vitro:** Down-regulated key proteins (STAT1, NOS2, COX2, CD40) in JAK-STAT and NF- $\kappa$ B pathways [4]. |

## Mechanisms of Action and Signaling Pathways

The following diagram illustrates the distinct mechanisms by which KCF18 and GG13 peptides suppress cytokine-mediated inflammation, highlighting their different points of intervention.



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## Key Insights for Researchers

- **Strategy Selection is Critical:** The choice between a multi-cytokine decoy (KCF18) and a specific TNF- $\alpha$  inhibitor (PIYLGGVFQ) or signaling modulator (GG13) depends on the disease pathology. For complex conditions like sepsis with multiple cytokine drivers, a broad-spectrum approach may be superior, while for specific pathologies like rheumatoid arthritis, a targeted attack on TNF- $\alpha$  might be optimal [1] [3] [2].

- **Consider Peptide Origin:** GG13, derived from a food source, may offer a safer profile and could be suitable for development as a functional food or dietary supplement, which is a different regulatory and development pathway compared to synthetically designed pharmaceutical peptides like KCF18 and PIYLGGVFQ [4].
- **Validation Depth Varies:** Note that the level of validation differs. KCF18 and PIYLGGVFQ have been tested in vivo in disease models, providing stronger evidence for therapeutic potential, while GG13's data is currently from in vitro models, a necessary earlier stage of research [1] [3] [2].

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